4-Fluoro-1-isobutoxy-2-nitrobenzene
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Description
Scientific Research Applications
Synthesis and Characterization
Fluorinated nitrobenzenes serve as key intermediates in the synthesis of complex organic molecules due to their reactivity. For instance, compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields, showcasing the potential for creating fluorinated aromatic compounds with specific functional groups that can further undergo chemical transformations (Sweeney, McArdle, & Aldabbagh, 2018). This example illustrates the broad synthetic utility of fluorinated nitrobenzenes in organic chemistry, suggesting that 4-Fluoro-1-isobutoxy-2-nitrobenzene could be similarly utilized in the synthesis of novel materials or pharmaceuticals.
Electronic Properties and Molecular Ordering
The presence of fluorine and nitro groups significantly impacts the electronic properties of benzene derivatives, affecting their molecular ordering and phase behavior. Studies on smectogenic compounds, including fluorinated nitrobenzenes, highlight the influence of these substituents on intermolecular interactions and molecular dynamics, guided by quantum mechanics and computational simulations (Ojha, 2005). Such insights are crucial for designing materials with specific optical or electronic characteristics, indicating potential research applications for 4-Fluoro-1-isobutoxy-2-nitrobenzene in materials science.
Environmental and Analytical Chemistry
Derivatives of fluoronitrobenzenes are often studied for their environmental impact and analytical detection. The sensitivity of methods for detecting semi-volatile compounds like nitrobenzenes in water using solid-phase microextraction highlights the relevance of understanding the chemical behavior and environmental fate of such compounds (Horng & Huang, 1994). Research on 4-Fluoro-1-isobutoxy-2-nitrobenzene could extend into environmental monitoring and the development of sensitive detection methods for pollutants.
properties
IUPAC Name |
4-fluoro-1-(2-methylpropoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFUJWGXUCLYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-isobutoxy-2-nitrobenzene |
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